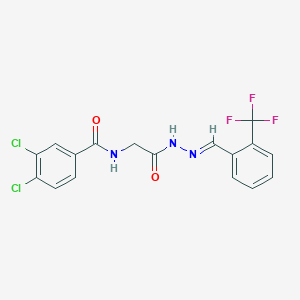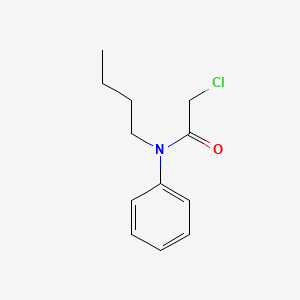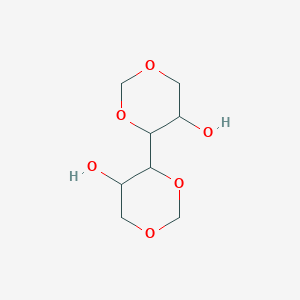
Fluoren-9-one, 2-ethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoren-9-one, 2-ethylamino- is an organic compound with the molecular formula C({15})H({13})NO and a molecular weight of 223.27 g/mol It is a derivative of fluorenone, where an ethylamino group is attached to the 2-position of the fluorenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-ethylamino- typically involves the reaction of fluorenone with ethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ethylamino group.
Industrial Production Methods: In an industrial setting, the production of Fluoren-9-one, 2-ethylamino- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: Fluoren-9-one, 2-ethylamino- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can occur at the ethylamino group or the fluorenone ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Fluoren-9-one derivatives with additional oxygen-containing functional groups.
Reduction: Fluoren-9-amine, 2-ethylamino- or fluoren-9-ol, 2-ethylamino-.
Substitution: Halogenated, nitrated, or sulfonated fluoren-9-one, 2-ethylamino- derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoren-9-one, 2-ethylamino- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of its chemical properties to enhance therapeutic efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Fluoren-9-one, 2-ethylamino- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylamino group can enhance its binding affinity to specific molecular targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Fluoren-9-one, 2-ethylamino- can be compared with other fluorenone derivatives:
Fluoren-9-one: The parent compound, lacking the ethylamino group, has different chemical and biological properties.
Fluoren-9-amine: Similar structure but with an amino group instead of an ethylamino group, leading to different reactivity and applications.
2-Methylamino-fluoren-9-one: Another derivative with a methylamino group, which may have different biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(ethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,16H,2H2,1H3 |
InChI-Schlüssel |
BQSDZCAYCJKMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)

![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)



![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)
![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)

